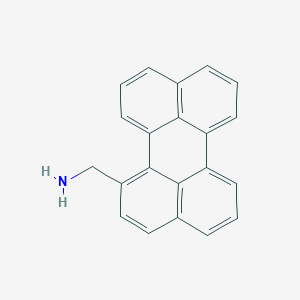

1-(Perylen-1-yl)methanamine

Description

Overview of Perylene (B46583) Chromophores in Organic Electronics and Photonics

Perylene chromophores are at the forefront of research in organic electronics and photonics due to their strong absorption in the visible spectrum, high fluorescence quantum yields, and excellent charge-transporting capabilities. nih.govmdpi.com These properties are essential for the development of high-performance organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The planar structure of the perylene core facilitates strong π-π stacking, which is crucial for efficient charge transport in solid-state devices.

Strategic Importance of Aminomethyl Functionalization for Perylene Systems

The introduction of an aminomethyl group to the perylene core, as seen in 1-(perylen-1-yl)methanamine, is a key strategic functionalization. This modification can significantly influence the electronic properties of the perylene system. The amine group can act as an electron donor, leading to the formation of intramolecular charge-transfer states, which can be beneficial for applications in nonlinear optics and as fluorescent probes. researchgate.net Furthermore, the primary amine functionality provides a reactive handle for further chemical modifications, allowing for the covalent attachment of other functional moieties to tailor the material's properties for specific applications.

Foundational Research Objectives for this compound Derivatives

Research into this compound and its derivatives is driven by several key objectives. A primary goal is to synthesize novel materials with enhanced photophysical and electronic properties. This includes tuning the emission color, increasing the fluorescence quantum yield, and improving charge carrier mobility. Another objective is to develop new sensors and probes based on the fluorescence quenching or enhancement that occurs upon the interaction of the aminomethyl group with specific analytes. researchgate.net Additionally, researchers aim to incorporate these functionalized perylenes into more complex architectures, such as polymers and supramolecular assemblies, to create advanced materials for a variety of technological applications. rsc.org

Structural Framework and Organization of the Academic Research Outline

The structural framework of this compound consists of a perylene core with a methanamine group attached at the 1-position. The rigid and planar perylene unit provides the fundamental electronic and photophysical properties, while the aminomethyl group offers a site for chemical modification and interaction. Understanding the interplay between these two components is crucial for designing new materials with desired functionalities. The study of related perylene monoimide (PMI) derivatives with non-planar structures has shown that such modifications can lead to porous structures in the solid state, which is advantageous for sensing applications. chinesechemsoc.orgchinesechemsoc.org

Detailed Research Findings

The synthesis of this compound can be approached through the reaction of perylene with a suitable amine source. A common method is reductive amination. The compound can undergo oxidation to form perylene-1-carboxylic acid.

Derivatives of this compound are of significant interest. For instance, N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine has been used in the practical synthesis of bicyclic scaffolds. acs.org The study of related compounds like 1-(anthracen-9-yl)-N,N-dimethylmethanamine highlights its use in developing fluorescent pH probes based on photoinduced electron transfer (PET). researchgate.net

Interactive Data Tables

Below are tables summarizing key data for related perylene derivatives, which provide context for the properties of this compound.

Table 1: Spectroscopic Data of a Perylene Monoimide Derivative

| Property | Value |

| Molar Extinction Coefficient (in toluene) | 3.72 x 10⁴ L·mol⁻¹·cm⁻¹ |

| Molar Extinction Coefficient (in DCM) | 3.91 x 10⁴ L·mol⁻¹·cm⁻¹ |

| Fluorescence Lifetime (in toluene) | 4.02 ns |

| Fluorescence Lifetime (in DCM) | 3.95 ns |

| Data sourced from studies on a perylene monoimide derivative, providing an indication of the expected spectroscopic properties. chinesechemsoc.org |

Table 2: Photophysical Properties of a Pyrene-Perylene FRET Pair

| Property | Value |

| Excitation Wavelength | 340 nm |

| Stokes Shift | 115 nm |

| Fluorescence Quantum Yield (Donor) | 0.06 - 0.07 |

| Limit of Target Detection | < 5 nM |

| This data is for a FRET system involving a perylene derivative and illustrates the potential for developing sensitive detection assays. nih.gov |

Structure

3D Structure

Properties

CAS No. |

143986-83-8 |

|---|---|

Molecular Formula |

C21H15N |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

perylen-1-ylmethanamine |

InChI |

InChI=1S/C21H15N/c22-12-15-11-10-14-6-2-8-17-16-7-1-4-13-5-3-9-18(19(13)16)21(15)20(14)17/h1-11H,12,22H2 |

InChI Key |

BONHTGWDUGAOGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)CN)C3=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Perylen 1 Yl Methanamine and Its Derivatives

Methodologies for Perylene (B46583) Core Functionalization with Aminomethyl Groups

The direct introduction of an aminomethyl group onto the perylene core can be achieved through several synthetic strategies. These methods either start from a pre-functionalized perylene, such as a carbaldehyde or a halogenated derivative, or aim to introduce the desired group in a single step using multi-component reactions.

Reductive Amination Routes for Perylene Carbaldehydes

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. In the context of synthesizing 1-(perylen-1-yl)methanamine, this approach commences with perylene-1-carbaldehyde. The reaction proceeds via the initial formation of an imine intermediate through the condensation of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, followed by the in-situ reduction of the imine to the corresponding amine.

The choice of reducing agent is crucial for the success of the reaction, with common reagents including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Each of these reagents offers different levels of reactivity and selectivity, allowing for optimization of the reaction conditions. For instance, sodium triacetoxyborohydride is often favored for its mildness and tolerance of a wider range of functional groups.

The general reaction scheme for the reductive amination of perylene-1-carbaldehyde is depicted below:

Perylene-1-carbaldehyde + NH₃ → [Perylen-1-ylimine] --(Reducing Agent)--> this compound

| Starting Material | Amine Source | Typical Reducing Agents | Product |

| Perylene-1-carbaldehyde | Ammonia (NH₃) | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) | This compound |

This methodology provides a direct and efficient route to the target primary amine, which can then be used as a building block for more complex molecular architectures.

Nucleophilic Substitution Strategies on Halogenated Perylene Precursors

Another prominent strategy for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on a perylene precursor. A common approach utilizes a 1-(halomethyl)perylene, such as 1-(bromomethyl)perylene or 1-(chloromethyl)perylene, as the electrophile. The halogen atom in these precursors can be readily displaced by a nitrogen-containing nucleophile.

For the synthesis of the primary amine, a common method is the Gabriel synthesis. This multi-step procedure involves the reaction of the 1-(halomethyl)perylene with potassium phthalimide to form an N-alkylated phthalimide intermediate. Subsequent hydrolysis or hydrazinolysis of this intermediate cleaves the phthalimide group, liberating the desired primary amine. This method is particularly advantageous as it prevents the over-alkylation that can sometimes occur when using ammonia as a direct nucleophile.

Alternatively, direct ammonolysis of 1-(halomethyl)perylene with an excess of ammonia can be employed. However, this reaction can be less selective and may lead to the formation of secondary and tertiary amines as byproducts. nih.gov

| Perylene Precursor | Nucleophile | Reaction Type | Key Intermediate/Product |

| 1-(Bromomethyl)perylene | Potassium Phthalimide | Gabriel Synthesis | N-(Perylen-1-ylmethyl)phthalimide |

| 1-(Chloromethyl)perylene | Ammonia (NH₃) | Ammonolysis | This compound |

The reactivity of the carbon-halogen bond is a critical factor in these reactions, with the bond strength decreasing down the group (C-F > C-Cl > C-Br > C-I). researchgate.net This trend suggests that bromo- and iodo-substituted perylene precursors would be more reactive towards nucleophilic substitution.

Multi-Component Reactions for Direct Aminomethyl Introduction

Multi-component reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.net While specific examples for the direct aminomethylation of perylene are not extensively documented, the principles of MCRs can be applied to devise a potential synthetic route.

One such hypothetical MCR could be a variation of the Mannich reaction. This reaction typically involves an amine, a non-enolizable aldehyde (such as formaldehyde), and a compound containing an acidic proton. In the case of perylene, which possesses reactive aromatic protons, a one-pot reaction with formaldehyde and a suitable amine source in the presence of an acid catalyst could potentially lead to the direct introduction of an aminomethyl group onto the perylene core.

The general scheme for a hypothetical Mannich-type reaction on perylene is as follows:

Perylene + Formaldehyde + Amine → this compound + H₂O

The success of such a reaction would depend on the reactivity of the perylene core and the careful optimization of reaction conditions to favor the desired mono-substitution at the 1-position. The advantage of an MCR approach lies in its synthetic efficiency, reducing the number of synthetic steps and purification procedures.

Synthesis of Perylene-Amine Conjugates and Polymeric Systems

The primary amine functionality of this compound serves as a versatile handle for the construction of more complex molecular systems, including polymers and bioconjugates.

Polymerization Techniques Incorporating Perylene-Methanamine Precursors (e.g., Suzuki Condensation Polymerization)

Suzuki condensation polymerization is a robust and widely utilized method for the synthesis of conjugated polymers. nih.gov This palladium-catalyzed cross-coupling reaction typically involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or ester monomer. To incorporate this compound into a polymer backbone using this technique, the perylene core would need to be appropriately functionalized with two reactive groups suitable for Suzuki coupling, such as bromine atoms or boronic ester groups, in addition to the aminomethyl side chain.

For example, a monomer such as 1-(aminomethyl)-x,y-dibromoperylene could be synthesized and subsequently polymerized with a suitable aromatic diboronic acid. The amine functionality would likely need to be protected during the polymerization process to prevent side reactions with the palladium catalyst or other reagents.

| Monomer Type | Co-monomer | Catalyst System | Resulting Polymer Structure |

| Dihalogenated Perylene-Methanamine | Aromatic Diboronic Acid/Ester | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base | Conjugated polymer with perylene-methanamine repeating units |

| Perylene-Methanamine with two Boronic Acid/Ester groups | Dihaloaromatic Compound | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base | Conjugated polymer with perylene-methanamine repeating units |

The resulting polymers would exhibit the desirable electronic and photophysical properties of the perylene core, with the aminomethyl side chains providing opportunities for post-polymerization modification or influencing the polymer's solubility and morphology.

Functionalization for Bioconjugation Approaches (e.g., EDC/NHS Chemistry)

The primary amine of this compound is an ideal functional group for bioconjugation, allowing the perylene fluorophore to be covalently attached to biomolecules such as proteins, peptides, and nucleic acids. A widely employed and efficient method for this is carbodiimide-mediated coupling, often utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). harvard.edu

This chemistry facilitates the formation of a stable amide bond between the amine group of this compound and a carboxylic acid group on the target biomolecule. The reaction proceeds by the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine. However, to improve the efficiency and stability of the reaction, especially in aqueous environments, NHS is often added to convert the O-acylisourea intermediate into a more stable NHS-ester. This activated ester then readily reacts with the primary amine of the perylene derivative to form the final amide-linked conjugate.

The reaction conditions, such as pH, can significantly influence the efficiency of the conjugation. harvard.edu

| Perylene Derivative | Target Functional Group | Coupling Reagents | Resulting Linkage |

| This compound | Carboxylic Acid | EDC, NHS | Amide Bond |

This bioconjugation strategy enables the development of fluorescent probes and labels for a wide range of biological applications, leveraging the bright and photostable fluorescence of the perylene core.

Derivatization for Self-Assembled Monolayer (SAM) Formation

The functionalization of this compound and its derivatives is a critical step for the formation of Self-Assembled Monolayers (SAMs) on various substrates. This process is essential for the development of organic electronic devices where a well-ordered molecular layer can significantly influence device performance. The primary amine group of this compound serves as a versatile anchor for attaching the molecule to a surface or for further chemical modification to introduce moieties suitable for self-assembly.

A common strategy for preparing well-defined amino-terminated monolayers involves a direct grafting approach where the amine group is initially protected to prevent undesirable interactions with the substrate. For instance, using a phthalimide protecting group allows for controlled grafting onto a surface, followed by deprotection to expose the reactive amine functionality. This method ensures a higher degree of control over the molecular organization within the monolayer.

The formation and reactivity of amino-terminated SAMs can be evaluated using various analytical techniques. Polarization modulation infrared reflection-absorption spectroscopy (PM-IRRAS) is employed to study the efficiency of the grafting process and the organization of the SAM. The reactivity of the resulting amino-terminated monolayer can be confirmed through reactions with fluorescent probes, such as coumarin derivatives, with the successful reaction being verified by fluorescence measurements.

For applications in perovskite solar cells, SAMs have become a pivotal component, significantly enhancing power conversion efficiencies. The molecular design of the SAM-forming molecules, including derivatives of this compound, is crucial. The design typically involves an anchoring group that binds to the substrate, a spacer, and a terminal group that interfaces with the perovskite layer. The synthesis of these molecules is a key area of research, with a focus on developing versatile and efficient synthetic pathways.

Advanced Synthetic Techniques for Structural Control

Advanced synthetic methodologies are employed to achieve precise control over the three-dimensional structure of perylene-based molecules, which is paramount for their application in functional materials. These techniques include stereoselective synthesis to create chiral scaffolds and controlled functionalization to introduce specific chemical groups at desired positions on the perylene core.

Stereoselective Synthesis of Chiral Perylene-Amine Scaffolds

The synthesis of chiral perylene-amine scaffolds is of significant interest due to the potential for creating materials with unique chiroptical properties and for applications in enantioselective recognition and catalysis. The chirality in these molecules can arise from several sources, including the introduction of chiral substituents, the inherent axial chirality from a twisted perylene core, or through supramolecular asymmetric assembly.

One common strategy for producing chiral perylene materials is the direct substitution of a chiral group at the imide positions of perylene diimides (PDIs). Chiral moieties such as amino acids, sugars, and chiral alkyl chains have been successfully used to prepare supramolecular materials with chiral ordering. These chiral PDIs often self-assemble into one-dimensional helical structures through the rotational stacking of the perylene cores.

Ionic self-assembly represents another facile strategy for creating chiral supramolecular materials based on perylene diimides. In this approach, a chiral PDI tecton can be complexed with oppositely charged surfactants. The molecular chirality of the parent perylene tecton can be transferred to the supramolecular helical chirality of the resulting complex through primary ionic interactions, with the final structure being influenced by the choice of solvent and concentration.

The stereoselective synthesis of densely substituted pyrrolidines via [3 + 2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides demonstrates a powerful method for creating complex chiral structures. The N-tert-butanesulfinyl group acts as an effective chiral auxiliary, allowing for the highly diastereoselective synthesis of pyrrolidine derivatives with up to four stereogenic centers. This approach could be adapted to create chiral ligands or building blocks incorporating the perylene moiety.

| Catalyst/Auxiliary | Reaction Type | Key Feature | Resulting Chirality |

| Chiral Amino Acids | Direct Substitution on PDI | Covalent modification | Supramolecular helical structures |

| Chiral Surfactants | Ionic Self-Assembly with PDI | Non-covalent interaction | Supramolecular helical chirality |

| N-tert-butanesulfinyl group | [3 + 2] Cycloaddition | Chiral auxiliary | High diastereoselectivity in pyrrolidines |

Controlled Functionalization of Perylene Imides (e.g., Perylene Monoimide, Perylene Diimide) with Amine-Containing Moieties

The controlled functionalization of perylene imides, such as perylene monoimide (PMI) and perylene diimide (PDI), with amine-containing moieties is crucial for tuning their electronic and optical properties. Direct amination reactions have been developed for the selective substitution of PDIs and PMIs.

A method for the controlled regioselective amination of peryleneimides allows for the introduction of amine groups at the bay-region (1,6- or 7,12-positions). tuni.fi This reaction proceeds through the formation of a perylene radical anion and its subsequent oxidation. tuni.fi The degree of amination, yielding either mono- or disubstituted products, can be controlled by varying the oxidants used in the reaction. tuni.fi The presence of the imide ring is essential for this transformation to occur. tuni.fi

The synthesis of PDIs is often carried out under harsh conditions. However, a novel protocol has been developed for the synthesis of PDIs by reacting perylene dianhydride (PDA) with aliphatic amines at room temperature. rsc.orgnih.gov This method utilizes DBU as a base in DMF or DMSO and relies on the increased solubility of the intermediate perylene amic acid (PAA) salts in the presence of water to drive the reaction to completion. rsc.orgnih.gov This approach offers a more convenient and functional group-tolerant route to amine-functionalized PDIs. rsc.orgnih.gov

Furthermore, perylene diimides functionalized with propargyl groups at the diimide positions have been synthesized to facilitate the fabrication of molecular multilayer thin films. rsc.org These films are constructed using sequential copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) coupling reactions in a layer-by-layer fashion. rsc.org This technique allows for the creation of panchromatic assemblies by incorporating different PDI chromophores into the multilayer structure. rsc.org

| Perylene Derivative | Reagent/Method | Position of Functionalization | Key Outcome |

| PDI and PMI | Direct Amination | Bay-region (1, 6, 7, 12) | Controlled mono- or di-amination tuni.fi |

| Perylene Dianhydride | Aliphatic Amines/DBU/Water | Imide positions | Room temperature synthesis of PDIs rsc.orgnih.gov |

| PDI | Propargyl groups/CuAAC | Imide positions | Layer-by-layer assembly of multilayer films rsc.org |

Advanced Spectroscopic Characterization of 1 Perylen 1 Yl Methanamine Systems

Electronic and Photophysical Spectroscopic Analysis

The electronic and photophysical characteristics of 1-(Perylen-1-yl)methanamine are primarily investigated through absorption and emission spectroscopy, which reveal details about electronic transitions, charge transfer phenomena, and excited-state behavior.

Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Charge Transfer Characteristics

The absorption of ultraviolet and visible light by a molecule induces the promotion of an electron from a ground electronic state to a higher energy excited state. matanginicollege.ac.in For aromatic systems like perylene (B46583), the most prominent electronic transitions are typically π → π* transitions, which involve the excitation of electrons within the conjugated π-system. shu.ac.uk

The UV-Vis absorption spectrum of the perylene core is characterized by a series of well-resolved vibronic bands, corresponding to transitions from the ground electronic state (S₀) to various vibrational levels of the first excited singlet state (S₁). chinesechemsoc.orgomlc.org These bands are typically observed in the blue region of the visible spectrum, with the most intense absorption peak (λₘₐₓ) for unsubstituted perylene in cyclohexane (B81311) appearing around 436 nm. omlc.org

The introduction of the aminomethyl (-CH₂NH₂) group at the 1-position of the perylene ring is expected to modulate these electronic properties. The amine group can act as an electron donor, potentially leading to intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This ICT character can influence the absorption spectrum, sometimes resulting in the appearance of new, broad, and often red-shifted absorption bands. However, in many donor-acceptor systems, the primary effect is a perturbation of the core π → π* transitions rather than the appearance of a distinct ICT band. researchgate.net The presence of the amine's non-bonding electrons also allows for n → π* transitions, though these are often much lower in intensity compared to π → π* transitions and can be obscured by the stronger absorptions of the perylene core. matanginicollege.ac.inshu.ac.uk

In systems where an amine donor is directly linked to an acceptor like perylene, photoinduced electron transfer (PET) becomes a dominant process. researchgate.netresearchgate.net While PET is more directly observed in fluorescence and excited-state dynamics, it originates from the electronic structure probed by UV-Vis absorption. The solvent environment can also play a crucial role; polar solvents can stabilize charge-separated states and may shift the absorption bands. shu.ac.uk

Table 1: Typical UV-Vis Absorption Data for Perylene Systems

| Compound/System | Solvent | Absorption Maxima (λₘₐₓ, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| Perylene | Cyclohexane | 436, 408, 387 | 38,500 (at 436 nm) | omlc.org |

| Perylene Diimide (PDI) Derivatives | Various | ~450 - 550 | > 10,000 | researchgate.net |

This table presents representative data for related perylene structures to illustrate the typical absorption ranges. Specific values for this compound would require experimental measurement.

Emission Spectroscopy (Fluorescence, Photoluminescence) for Luminescent Properties

Emission spectroscopy provides insights into the de-excitation pathways of a molecule from its excited state. Perylene is known for its strong fluorescence with a high quantum yield (Φf ≈ 0.94 in cyclohexane), emitting in the blue-green region of the spectrum. omlc.org The emission spectrum typically shows a mirror-image relationship to the vibronic structure of the absorption spectrum.

The presence of the aminomethyl group in this compound introduces a pathway for fluorescence quenching via photoinduced electron transfer (PET). researchgate.net Upon excitation of the perylene fluorophore, an electron can be transferred from the lone pair of the amine nitrogen to the excited perylene, forming a non-emissive charge-separated state. This process competes with fluorescence, leading to a significant reduction in the fluorescence quantum yield. researchgate.netresearchgate.net

In some perylene derivatives featuring donor-acceptor architecture, dual fluorescence can be observed. This phenomenon consists of a higher-energy emission from a locally excited (LE) state, which resembles the emission of the parent fluorophore, and a lower-energy, broad, and structureless emission from a charge-transfer (CT) state. chinesechemsoc.org The emission from the CT state is highly sensitive to solvent polarity, showing a larger Stokes shift (the energy difference between the absorption and emission maxima) in more polar solvents which stabilize the dipolar CT state. For this compound, one might expect to see a dominant LE emission that is significantly quenched, or potentially dual emission in certain solvents.

Table 2: Representative Photoluminescence Data for Perylene-Amine Systems

| Compound/System | Solvent | Emission Maxima (λₑₘ, nm) | Fluorescence Quantum Yield (Φf) | Key Feature | Reference |

|---|---|---|---|---|---|

| Perylene | Cyclohexane | 445, 473, 505 | 0.94 | High quantum yield, structured emission | omlc.org |

| Perylene Diimide (PDI) + Primary Amines | Solution | Quenched | Low | Fluorescence quenching via PET | researchgate.net |

| Perylene Monoimide (PMI) Derivative (PDCB) | Toluene | 540 (LE), 700 (CT) | 0.254 (total) | Dual emission from LE and CT states | chinesechemsoc.orgchinesechemsoc.org |

This table shows examples from related systems to highlight potential luminescent behaviors. The specific properties of this compound are subject to experimental verification.

Time-Resolved Spectroscopy for Excited-State Dynamics (e.g., Photoinduced Electron Transfer Rates)

Time-resolved spectroscopy techniques, such as Time-Correlated Single Photon Counting (TCSPC) and femtosecond transient absorption (TA), are essential for directly measuring the rates of excited-state processes like PET. chinesechemsoc.orgresearchgate.net These methods monitor the decay of the excited state population over time, providing lifetimes and rate constants for competing radiative (fluorescence) and non-radiative (e.g., PET, intersystem crossing) pathways.

For a molecule like this compound, time-resolved fluorescence would be expected to show a significantly shortened excited-state lifetime compared to unsubstituted perylene, due to the additional non-radiative decay channel provided by PET. In donor-acceptor systems based on perylene imides, PET rates have been measured to be on the order of 10⁸ to 10¹⁰ s⁻¹, corresponding to lifetimes in the picosecond to nanosecond range. chinesechemsoc.orgnih.gov These rates are highly dependent on the solvent, as the solvent polarity affects the driving force and reorganization energy of the electron transfer process according to Marcus theory. nih.gov

Transient absorption spectroscopy complements fluorescence measurements by probing the absorption of the excited species. Following excitation, one can observe the decay of the singlet excited state absorption and the concurrent rise and decay of the charge-separated state (radical anion of perylene and radical cation of the amine), providing a direct window into the charge separation and recombination dynamics. chinesechemsoc.org

Table 3: Excited-State Lifetime and Electron Transfer Rates in Perylene-based Systems

| System | Method | Solvent | Lifetime / Rate Constant | Process | Reference |

|---|---|---|---|---|---|

| Fluorene-Perylene Bisimide | Time-resolved fluorescence | Various | k_CS ≈ 10⁸ - 10¹⁰ s⁻¹ | Charge Separation (CS) | nih.gov |

| Perylene Monoimide Derivative (PDCB) | TCSPC | Toluene | 97 ps | PET from LE to CT state | chinesechemsoc.orgchinesechemsoc.org |

| Perylene Monoimide Derivative (PMI-CBH) | TCSPC | Toluene | 4.02 ns | Fluorescence decay (no PET) | chinesechemsoc.orgchinesechemsoc.org |

This table provides examples of kinetic data from similar systems to illustrate the timescales of excited-state dynamics.

Circular Dichroism (CD) Spectroscopy for Chiral Systems

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. science.gov The this compound molecule is achiral in its ground state. However, chirality can be introduced, for example, by using a chiral amine during synthesis or by forming complexes with chiral host molecules. beilstein-journals.org

If a chiral variant of this compound were created, CD spectroscopy would be invaluable for its characterization. The CD spectrum would exhibit signals (positive or negative peaks) at the wavelengths corresponding to the electronic transitions of the perylene chromophore. The sign and intensity of these CD signals, known as Cotton effects, are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore. science.gov

Furthermore, CD spectroscopy is widely used to study the formation of supramolecular chiral aggregates. Chiral perylene derivatives have been shown to self-assemble into ordered nanostructures that exhibit strong CD signals due to exciton (B1674681) coupling between the perylene units. researchgate.net Therefore, if chiral this compound molecules were to self-assemble, CD spectroscopy could provide detailed information about the helicity and packing geometry of the resulting supramolecular structures. researchgate.net

Vibrational Spectroscopic Characterization

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule, providing a "fingerprint" based on the types of chemical bonds and their geometric arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Conformation

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its distinct structural components: the primary amine, the aliphatic methylene (B1212753) bridge, and the aromatic perylene core.

The key vibrational modes to identify would be:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These bands are generally sharper than the broad O-H stretch of alcohols. pressbooks.pub

C-H Stretching: Aromatic C-H stretching vibrations from the perylene ring appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretching from the methylene (-CH₂-) group would be found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

N-H Bending: The scissoring motion of the -NH₂ group gives rise to a characteristic absorption in the range of 1590-1650 cm⁻¹.

C=C Stretching: The aromatic ring of the perylene core will exhibit several sharp absorption bands in the 1400-1600 cm⁻¹ region due to carbon-carbon double bond stretching within the rings. libretexts.org

C-N Stretching: The stretching vibration of the carbon-nitrogen single bond typically appears in the 1000-1250 cm⁻¹ range.

These characteristic frequencies allow for the unambiguous confirmation of the compound's functional groups and can also provide subtle clues about molecular conformation and intermolecular interactions, such as hydrogen bonding involving the amine group.

Table 4: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium, Sharp | pressbooks.pub |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 | Medium | pressbooks.pub |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak | libretexts.org |

| Aromatic Ring | C=C Stretch (in-ring) | 1400 - 1600 | Medium to Weak, Sharp | libretexts.org |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium to Strong | libretexts.org |

Raman Spectroscopy for Vibrational Modes and Structural Insights

Raman spectroscopy serves as a powerful tool for probing the vibrational modes of this compound systems. While specific Raman data for the parent compound is not extensively detailed in the provided search results, the technique is crucial for understanding the structural characteristics of related perylene derivatives. For instance, in studies of perylene diimides, Raman spectroscopy has been utilized to analyze the vibrational structure. nih.gov The characteristic vibrational bands of the perylene core, such as the C-C stretching and ring deformation modes, are expected to be prominent in the Raman spectrum of this compound. The attachment of the methanamine group (-CH2NH2) would introduce additional vibrational modes, including C-N stretching and N-H bending, which could be identified to confirm the functionalization of the perylene moiety. Tip-enhanced Raman spectroscopy (TERS) has demonstrated the ability to acquire spectra from a small number of molecules, highlighting its potential for detailed structural analysis at the nanoscale. aps.org

Magnetic Resonance Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of this compound and its derivatives.

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The aromatic protons on the perylene core typically appear as a complex pattern of multiplets in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. rsc.orgresearchgate.net The chemical shifts and coupling constants of these protons are highly sensitive to their position on the perylene ring and the presence of substituents. The methylene (-CH₂) protons of the methanamine group would be expected to resonate as a singlet or a multiplet, depending on coupling with the amine protons, at a more upfield position, typically around 4.0-5.0 ppm. rsc.org The amine (-NH₂) protons themselves would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. academie-sciences.fr

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The numerous sp²-hybridized carbon atoms of the perylene core would give rise to a series of signals in the aromatic region (typically 110-150 ppm). rsc.orgacademie-sciences.fr The methylene carbon of the methanamine group would be expected in the aliphatic region, generally between 40 and 50 ppm. rsc.org

A representative table of expected NMR data for this compound is provided below based on general knowledge and data for similar compounds.

| ¹H NMR (Typical) | ¹³C NMR (Typical) |

| Chemical Shift (δ, ppm) | Assignment |

| 8.50 - 7.50 (m) | Aromatic (Perylene) |

| 4.50 (s) | -CH₂- |

| 2.0 (br s) | -NH₂ |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of this compound and investigating its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the exact mass of the compound, providing definitive evidence of its successful synthesis. academie-sciences.fr High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental composition. mdpi.com

The fragmentation of this compound under mass spectrometric conditions would likely involve the cleavage of the C-C bond between the perylene ring and the methanamine group. This would result in a prominent fragment ion corresponding to the perylenylmethyl cation ([C₂₀H₁₁CH₂]⁺) and a smaller fragment corresponding to the amine group. Further fragmentation of the perylene core itself could also be observed, providing additional structural information. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) are often employed for the analysis of large aromatic molecules like perylene derivatives. rsc.orgnih.gov

| Mass Spectrometry Data | |

| Technique | Expected m/z Values |

| ESI-MS | [M+H]⁺ (Molecular Ion + Proton) |

| MALDI-TOF | [M]⁺ (Molecular Ion) |

| HRMS | Exact mass confirming C₂₁H₁₅N |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Furthermore, X-ray crystallography elucidates the supramolecular architecture, showing how individual molecules pack in the crystal lattice. nih.goviucr.org Intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking between the perylene rings of adjacent molecules, can be identified and characterized. chinesechemsoc.org These interactions play a crucial role in determining the bulk properties of the material. The crystal structure of a derivative, where a perylene monoimide is connected to a phenyl-carborane, reveals interlocked rigid structures and hydrogen bonding, showcasing the detailed insights available from this technique. chinesechemsoc.orgchinesechemsoc.org

| Crystallographic Data | |

| Crystal System | To be determined |

| Space Group | To be determined |

| Key Interactions | π-π stacking, Hydrogen bonding |

Theoretical and Computational Investigations of 1 Perylen 1 Yl Methanamine

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are essential for describing the distribution of electrons within a molecule and the energies associated with its different electronic states. These investigations form the basis for understanding a molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the ground-state properties of molecules. chemrxiv.orgirjweb.com For 1-(Perylen-1-yl)methanamine, DFT calculations begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Studies on related perylene (B46583) derivatives show that the planar perylene core's geometry is slightly perturbed by substituents. wiley.com The aminomethyl group (-CH₂NH₂) at the C1 position would be optimized to determine its bond lengths, bond angles, and torsional angles relative to the aromatic perylene plane.

A key output of DFT calculations is the molecule's electronic configuration, particularly the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and the energy required for electronic excitation. irjweb.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich perylene core, characteristic of π-conjugated aromatic systems. However, the nitrogen atom's lone pair in the aminomethyl group can also contribute to the HOMO, making the compound a potential electron donor. The LUMO is typically a π* orbital distributed across the perylene scaffold. The introduction of the aminomethyl group, an electron-donating substituent, is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to unsubstituted perylene. This reduction in the energy gap influences the molecule's absorption spectrum, shifting it to longer wavelengths. Computational studies on various donor-π-acceptor systems with perylene as the donor confirm that substituents significantly modulate these energy levels. wiley.com

Table 1: Representative Frontier Orbital Energies for Perylene-Based Systems Note: These values are illustrative, based on DFT calculations for related perylene derivatives, and show general trends.

Data adapted from computational studies on perylene-based dyes. wiley.com

While DFT excels for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for investigating electronically excited states. gaussian.comrsc.org TD-DFT calculations allow for the simulation of electronic absorption spectra by determining the energies of vertical excitations from the ground state to various excited states (S₁, S₂, etc.) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. jmaterenvironsci.com

For this compound, TD-DFT would predict the characteristic absorption spectrum arising from π-π* transitions within the perylene core. researchgate.net These transitions are responsible for its strong absorption in the visible region. The calculations can reveal the nature of each excited state, for instance, whether it is a locally excited (LE) state confined to the perylene moiety or a charge-transfer (CT) state. chemrxiv.org Given the presence of the electron-donating aminomethyl group, it is possible to have excited states with significant intramolecular charge transfer character, where electron density moves from the amino group to the perylene core upon photoexcitation. researchgate.net The choice of functional within the TD-DFT framework is crucial, as standard functionals can sometimes inaccurately predict the energies of charge-transfer states. researchgate.netnih.gov

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths Note: This table presents hypothetical but representative TD-DFT data for a perylene derivative to illustrate the typical output of such calculations.

Data modeled after general findings for perylene systems. wiley.comresearchgate.net

Computational Modeling of Photophysical Processes

Beyond static electronic properties, computational modeling can simulate the dynamic processes that occur after a molecule absorbs light. These photophysical pathways determine the fate of the excitation energy and are key to a molecule's function in applications like sensors or solar cells.

Photoinduced Electron Transfer (PET) is a fundamental process in many functional molecular systems where an electron is transferred from a donor moiety to an acceptor moiety upon photoexcitation. nih.govrsc.org In this compound, the aminomethyl group can act as an electron donor, while the perylene core in its excited state (Perylene*) acts as an electron acceptor.

Computational analysis can be used to investigate the feasibility and kinetics of this PET process. chinesechemsoc.org By calculating the energetics of the system, it's possible to determine if PET is a thermodynamically favorable de-excitation pathway. The process involves the transfer of an electron from the donor to the excited acceptor, resulting in a charge-separated state. researchgate.net The rate of PET is influenced by the electronic coupling between the donor and acceptor moieties and the reorganization energy of the system, parameters that can be estimated through quantum chemical calculations. chinesechemsoc.org Studies on similar donor-acceptor systems involving perylene have shown that structural changes and the surrounding solvent environment can significantly influence PET rates. chinesechemsoc.org

Förster Resonance Energy Transfer (FRET) is a non-radiative process where excitation energy is transferred from an excited donor fluorophore to a ground-state acceptor fluorophore through long-range dipole-dipole interactions. nih.govncl.ac.uk For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. arxiv.org

If this compound were used as a FRET donor, computational methods could predict its suitability for pairing with a specific acceptor. TD-DFT can be used to compute the theoretical emission spectrum of the perylene donor and the absorption spectrum of a potential acceptor. From these spectra, a key FRET parameter, the spectral overlap integral (J(λ)), can be calculated. arxiv.org Another critical parameter is the Förster radius (R₀), which is the distance at which FRET efficiency is 50%. It can be calculated using the spectral overlap, the fluorescence quantum yield of the donor, and the refractive index of the medium. arxiv.org Computational modeling provides a route to screen potential FRET pairs and optimize their design before synthesis. nih.gov

Table 3: Key FRET Parameters Note: This table outlines the essential parameters in FRET analysis that can be determined or estimated through computational modeling.

Based on the theory of Förster Resonance Energy Transfer. nih.govarxiv.org

Molecular Dynamics Simulations for Conformational Landscapes and Aggregation Behavior

While quantum mechanics is ideal for studying electronic properties, classical Molecular Dynamics (MD) simulations are better suited for exploring the physical movement and interactions of molecules over time. lanl.gov MD simulations can reveal the conformational flexibility of this compound and its tendency to self-assemble or aggregate. rsc.org

The aminomethyl substituent is flexible and can adopt various conformations relative to the rigid perylene core. MD simulations can map this conformational landscape, identifying the most stable rotamers and the energy barriers between them. This flexibility can influence the molecule's photophysical properties and how it packs in a solid state.

Furthermore, the large, planar aromatic surface of the perylene core creates a strong driving force for aggregation in solution and in the solid state via π–π stacking interactions. mdpi.com MD simulations are widely used to study the self-assembly of perylene derivatives. worktribe.comworktribe.com These simulations can predict how individual molecules of this compound would arrange themselves, often forming ordered stacks or aggregates. researchgate.net The simulations can reveal key structural details of these aggregates, such as the intermolecular distance and the relative orientation (e.g., cofacial vs. slipped-stack) of the perylene units, which in turn govern the electronic properties of the resulting nanostructure. rsc.orgmdpi.com

Information Theory and Thermodynamic Parameter Evaluation for Molecular Interactions

Theoretical and computational studies provide significant insights into the molecular interactions of perylene derivatives, including this compound. The principles of information theory can be applied to understand the intricacies of these interactions at a quantum level. For instance, the analysis of photon-timing measurements in single-molecule fluorescence resonance energy transfer (FRET) experiments utilizes a binary channel information diagram. This approach helps to quantify the information loss due to experimental limitations such as background noise and spectral overlap, thereby refining our understanding of the molecular states involved in FRET processes.

Thermodynamic parameters are crucial for characterizing the stability and nature of molecular complexes. Computational methods, such as density functional theory (DFT), are employed to calculate these parameters. For example, in studies of dimer formation, the temperature dependence of spectral intensities can be used to experimentally determine the dimerization enthalpy. Theoretical calculations can then be used to estimate the entropy of dimerization. These combined experimental and theoretical approaches provide a comprehensive picture of the thermodynamic landscape of molecular interactions.

Perylene derivatives are known to interact with various amines, acting as electron acceptors in photoinduced electron transfer processes, which leads to fluorescence quenching. researchgate.net The stoichiometry of these interactions, often found to be 1:1, can be confirmed through binding equilibria analysis. researchgate.net The study of such interactions is vital for the development of fluorescent probes for amine detection. researchgate.net

Table 1: Theoretical Thermodynamic Parameters for Dimerization Processes

| Parameter | Value | Method |

| Dimerization Enthalpy (ΔH) | -8.6 ± 0.2 kcal mol⁻¹ | Temperature-dependent intensity ratios acs.org |

| Dimerization Entropy (ΔS) | -36 ± 2 cal mol⁻¹ K⁻¹ | Theoretical (MP2) Raman scattering activities acs.org |

Note: The data presented in this table is for a model system and illustrates the type of thermodynamic parameters that can be evaluated. Specific values for this compound would require dedicated computational studies.

Theoretical Prediction of Charge Transport Characteristics

The charge transport properties of organic materials are fundamental to their application in electronic devices. Theoretical calculations are instrumental in predicting and understanding these characteristics at the molecular level. For perylene-based systems, computational methods can elucidate how molecular structure and intermolecular packing influence charge mobility.

Theoretical studies on various conjugated systems have shown that charge transport can be significantly affected by the molecular architecture. For instance, in star-shaped conjugated molecules, it has been found that excess positive charges tend to localize on specific substituted aromatic rings, while negative charges are more delocalized across the molecular scaffold. mdpi.com This charge distribution directly impacts the charge carrier mobility.

The charge transport in molecular materials can occur through space, involving non-covalent π-interactions between conjugated systems, or through bonds, relying on the covalent framework of the molecule. rsc.org Computational models can predict which of these mechanisms is dominant in a given material. The non-equilibrium Green's function (NEGF) formalism combined with the Landauer formula is a powerful theoretical tool used to study electron transport and calculate global and local currents within molecular structures. uni-heidelberg.de

For two-dimensional perovskites, another class of materials where charge transport is crucial, theoretical models have shown that interlayer cations influence the lattice structure through interactions like hydrogen bonding and electrostatic forces, which in turn affects their optoelectronic properties. ucl.ac.uk While structurally different from this compound, these studies highlight the capability of theoretical predictions in understanding and optimizing charge transport in diverse material systems.

Table 2: Key Factors Influencing Theoretical Charge Transport Predictions

| Factor | Description |

| Molecular Geometry | The three-dimensional arrangement of atoms in the molecule, which influences electronic coupling between adjacent molecules. |

| Intermolecular Packing | The arrangement of molecules in the solid state, including π–π stacking distances, which dictates the efficiency of charge hopping. nih.gov |

| Electronic Structure | The distribution of molecular orbitals (HOMO and LUMO levels) that determines the energy barriers for charge injection and transport. |

| Reorganization Energy | The energy required for a molecule to change its geometry upon gaining or losing a charge, a critical parameter in charge transfer rate calculations. |

| Electron-Phonon Coupling | The interaction between electrons and vibrational modes of the molecule, which can either assist or hinder charge transport. |

Reactivity and Functionalization Strategies of 1 Perylen 1 Yl Methanamine

Chemical Transformations of the Aminomethyl Group

The primary amine of the aminomethyl group is a nucleophilic center, making it amenable to a variety of chemical reactions. This functionality is key to integrating the perylene (B46583) fluorophore into larger molecular or supramolecular systems.

The primary amine of 1-(perylen-1-yl)methanamine serves as a key functional handle for covalent attachment to other molecules, including biological macromolecules. Bioconjugation reactions are essential for creating fluorescent probes for bio-imaging and sensing applications. mdpi.com The amine group can react with a variety of electrophilic functional groups on target molecules under mild, often aqueous, conditions. nih.gov

Common bioconjugation strategies applicable to this compound include:

Amide Bond Formation: The amine can react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters or those activated by carbodiimides (e.g., EDC), to form stable amide linkages. This is one of the most widely used methods for labeling proteins and other biomolecules. mdpi.com

Reaction with Isothiocyanates and Isocyanates: These reactions lead to the formation of thiourea (B124793) and urea (B33335) linkages, respectively. These are also common methods for attaching fluorescent dyes to biological targets. mdpi.com

Reductive Amination: The amine can react with aldehydes and ketones to form an intermediate imine (Schiff base), which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride.

The efficiency of these bioconjugation reactions is influenced by factors such as pH, temperature, and the concentration of reactants. A weakly alkaline environment (pH 7.4-8.0) is often beneficial for reactions involving primary amines. nih.gov

Table 1: Common Bioconjugation Reactions for Primary Amines

| Reactant Functional Group | Linkage Formed | Typical Reaction Conditions |

|---|---|---|

| Activated Ester (e.g., NHS ester) | Amide | Aqueous buffer, pH 7.2-8.5, room temperature |

| Isothiocyanate | Thiourea | Aqueous buffer, pH 8.5-9.5, room temperature |

| Isocyanate | Urea | Anhydrous organic solvent or aqueous buffer, pH 7.0-9.0 |

The aminomethyl group of this compound is instrumental in the modification of surfaces and the construction of self-assembled materials. researchgate.net By anchoring the perylene unit to a surface, its unique photophysical properties can be imparted to the material. This is relevant for the development of sensors, light-emitting devices, and anti-corrosion coatings. researchgate.net

Surface modification can be achieved by reacting the amine with a surface that has been pre-functionalized with complementary reactive groups. For example, surfaces containing carboxylic acid or epoxy groups can readily react with the amine to form covalent bonds. dntb.gov.ua The introduction of primary amine groups onto polymer surfaces, such as parylene C, can be achieved through methods like Buchwald-Hartwig amination, creating a platform for the subsequent attachment of molecules like this compound. nih.gov

In the context of self-assembly, derivatization of the aminomethyl group can introduce functionalities that drive the spontaneous organization of molecules into well-defined nanostructures. For instance, the introduction of groups capable of hydrogen bonding can lead to the formation of one-dimensional nanofibers or other complex architectures. researchgate.netmwanglntuteam.cn The strong π-π stacking interactions between the perylene cores, combined with these additional intermolecular forces, dictate the morphology and properties of the resulting self-assembled materials. utah.edu

The reaction of the primary amine in this compound with aldehydes or ketones results in the formation of an imine, commonly known as a Schiff base. dergipark.org.tr This condensation reaction is typically reversible and can be catalyzed by either acid or base. researchgate.net The formation of the characteristic imine (C=N) bond can be confirmed by spectroscopic methods, such as infrared spectroscopy, which shows a characteristic stretching frequency in the range of 1619-1626 cm⁻¹. researchgate.net

Schiff bases derived from this compound are of interest for several reasons:

Coordination Chemistry: The imine nitrogen can act as a ligand, coordinating with metal ions to form metal complexes. ekb.egmdpi.com These complexes can exhibit interesting photophysical and electrochemical properties.

Dynamic Covalent Chemistry: The reversible nature of the imine bond allows for its use in dynamic covalent chemistry, where the reversible formation and cleavage of bonds can be used to create self-healing materials or responsive molecular systems.

Synthesis of Novel Ligands: Schiff bases are versatile intermediates for the synthesis of more complex molecules. nih.gov

The general reaction for the formation of a Schiff base is as follows:

Perylene-CH₂NH₂ + R-CHO ⇌ Perylene-CH₂N=CHR + H₂O

The equilibrium can be driven towards the product by removing water from the reaction mixture. researchgate.net

Functionalization of the Perylene Core

The perylene core itself is an aromatic system that can undergo chemical modification, allowing for the tuning of its electronic and optical properties.

To modify the electronic properties of the perylene core, it is often necessary to first introduce a halogen atom onto the aromatic ring, which can then participate in cross-coupling reactions. While direct halogenation of this compound is possible, it may be more strategic to start with a halogenated perylene derivative and then introduce the aminomethyl group.

The Sonogashira-Hagihara reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org By applying this reaction to a halogenated derivative of this compound, it is possible to extend the π-conjugated system of the perylene core. This extension typically leads to a red-shift in the absorption and emission spectra of the molecule. mwanglntuteam.cn

Table 2: Key Components of the Sonogashira-Hagihara Reaction

| Component | Role | Common Examples |

|---|---|---|

| Palladium Catalyst | Primary catalyst for the cross-coupling cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Facilitates the formation of a copper acetylide intermediate | CuI |

| Base | Neutralizes the hydrogen halide byproduct and facilitates catalyst regeneration | Triethylamine, Diisopropylamine |

The Sonogashira reaction has been widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org Copper-free variations of this reaction have also been developed to avoid the potential for homocoupling of the alkyne substrate. wikipedia.org

The perylene core can undergo electrophilic aromatic substitution, allowing for the direct introduction of functional groups onto the aromatic ring. minia.edu.eg The reaction proceeds through a two-step mechanism: attack of the aromatic ring on an electrophile to form a carbocation intermediate (the rate-determining step), followed by the loss of a proton to restore aromaticity. uci.edumasterorganicchemistry.com

The position of substitution on the perylene ring is directed by the existing substituents. The aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen lone pair, which can be delocalized into the ring through resonance. However, the bulky perylene system itself has preferred positions for substitution. The reactivity of different positions on the perylene core can be influenced by steric hindrance and electronic factors.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). uci.edu

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. minia.edu.eg

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl and acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. uci.edu

It is important to note that the strongly activating nature of the aminomethyl group can sometimes lead to poly-substitution. uci.edu Furthermore, under the acidic conditions of many electrophilic aromatic substitution reactions, the amine group will be protonated to form an ammonium (B1175870) salt (-CH₂NH₃⁺), which is a deactivating, meta-directing group. This can significantly alter the outcome of the reaction.

Photochemical Reactivity of Perylene-Aminomethyl Systems

The photochemical behavior of systems incorporating the perylene fluorophore linked to an aminomethyl group is governed by the fundamental processes of photoinduced electron transfer (PET) and energy transfer. The inherent electronic properties of the perylene moiety as a potent light-absorber and emitter, combined with the electron-donating nature of the adjacent amino group, create a platform for rich and complex photophysics.

Photoinduced Electron Transfer (PET) Quenching Mechanisms with Electron Donors

The fluorescence of perylene derivatives can be significantly influenced by the presence of electron donors, including the aminomethyl group itself or external donor molecules. This phenomenon is primarily dictated by photoinduced electron transfer (PET), a process where an electron is transferred from the donor to the photoexcited perylene acceptor.

In a typical scenario, the perylene moiety absorbs a photon, transitioning to an excited singlet state (¹Perylene*). If an electron donor is in proximity, an electron can be transferred from the highest occupied molecular orbital (HOMO) of the donor to the vacant HOMO of the excited perylene. This process results in the formation of a radical ion pair, consisting of the perylene radical anion (Perylene•⁻) and the donor radical cation (Donor•⁺). The formation of this charge-separated state provides a non-radiative de-excitation pathway, effectively "quenching" the fluorescence of the perylene.

The efficiency of this PET process is governed by the Gibbs free energy change (ΔG_ET), which can be estimated using the Rehm-Weller equation. A negative ΔG_ET indicates that the electron transfer is thermodynamically favorable. Key factors influencing the rate and efficiency of PET include:

Solvent Polarity: More polar solvents can stabilize the resulting charge-separated species, often leading to more efficient fluorescence quenching.

Driving Force: The difference in the oxidation potential of the donor and the reduction potential of the acceptor (in its excited state) determines the thermodynamic driving force for the reaction.

Distance and Orientation: The spatial relationship between the donor and the perylene acceptor is crucial, as the electron transfer rate typically decreases exponentially with increasing distance.

In systems analogous to this compound, where an amine donor is covalently linked to a perylene acceptor, intramolecular PET can be particularly efficient. For instance, studies on dendrimers featuring a triphenylamine (B166846) core (donor) and a peryleneimide chromophore (acceptor) have demonstrated fast charge separation upon photoexcitation. scispace.com In such systems, even though they are formally donor-bridge-acceptor compounds, the electron transfer can occur through space. scispace.com The fluorescence quantum yield of these systems often decreases with increasing solvent polarity, which is a strong indicator of PET. scispace.com

| System | Solvent | Fluorescence Quantum Yield | Observation |

| Peryleneimide-Triphenylamine Dendrimer | Toluene | 1 | Suggests minimal PET in non-polar solvent |

| Peryleneimide-Triphenylamine Dendrimer | Diethyl Ether | 0.6 | Decreased yield indicates PET in a more polar solvent |

This table is generated based on data from a study on a related perylene-amine system to illustrate the principles of PET quenching. scispace.com

Role in Energy Transfer Pathways

Beyond PET, perylene-aminomethyl systems can participate in energy transfer processes, particularly Förster Resonance Energy Transfer (FRET). FRET is a non-radiative mechanism through which an excited donor fluorophore transfers its excitation energy to a nearby acceptor molecule. The efficiency of this process is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as the distance and orientation between the two.

Perylene derivatives are excellent candidates for FRET processes due to their high fluorescence quantum yields and strong absorption in the visible spectrum. researchgate.net In a scenario where a this compound moiety is part of a larger molecular assembly, it could act as either an energy donor or acceptor.

As an Energy Donor: If the perylene moiety is excited and another chromophore with a suitable absorption spectrum is in proximity, the perylene can transfer its energy, leading to the emission of the acceptor chromophore.

As an Energy Acceptor: Conversely, if another excited fluorophore (the donor) is present and its emission spectrum overlaps with the perylene's absorption spectrum, the perylene can accept the energy and subsequently fluoresce.

The aminomethyl substituent can subtly modulate the photophysical properties of the perylene core, potentially fine-tuning its absorption and emission spectra for specific energy transfer applications. Copolymers incorporating perylene diimide derivatives have been shown to exhibit efficient energy transfer between a sensitizer (B1316253) and an acceptor luminophore within the polymer scaffold. rsc.org This capability is valuable for applications such as luminescent solar concentrators. rsc.org

The interplay between PET and energy transfer is a critical aspect of the photochemical reactivity of these systems. The specific pathway that dominates—electron transfer versus energy transfer—is determined by the thermodynamic driving forces and kinetic rates of each process.

Advanced Applications in Organic Electronics and Optoelectronics

Applications in Organic Optoelectronics

Perylene (B46583) derivatives are workhorse materials in organic electronics, valued for their high charge carrier mobilities, strong light absorption, high fluorescence quantum yields, and excellent chemical and thermal stability. researchgate.netmdpi.commdpi.com Functionalization of the perylene core is a key strategy to tune its electronic properties, solubility, and solid-state morphology for specific device applications. researchgate.netnih.gov The introduction of an amino group, as in 1-(Perylen-1-yl)methanamine, can donate electron density to the perylene core, altering its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and thereby its optoelectronic behavior. mdpi.com

Perylene derivatives are frequently employed as emitters in OLEDs due to their high photoluminescence quantum yields and stability. mdpi.comresearchgate.net The emission color of perylene-based dyes can be precisely tuned by chemical modification. researchgate.net While perylene itself emits blue light, functionalization can shift the emission across the visible spectrum. The introduction of an electron-donating amino group onto the perylene core generally leads to a red-shift in the emission spectrum due to an intramolecular charge transfer (ICT) character in the excited state. mdpi.com

Therefore, this compound could be investigated as a dopant emitter in a host material. Its performance would depend on its quantum yield in the solid state and the efficiency of energy transfer from the host. The amino group could also influence device performance by altering the material's charge injection/transport balance. Furthermore, the synthesis of highly soluble perylene derivatives is crucial for their processing and the preparation of thin films for optoelectronic applications, a role the methanamine group could facilitate. mdpi.com

Perylene diimides (PDIs) are among the most studied n-type (electron-transporting) semiconductors for OFETs. rsc.orgresearchgate.net Their rigid, planar structure facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport. The performance of a PDI-based OFET is highly dependent on its molecular packing and the energy level of its LUMO. squarespace.com

Functionalizing the perylene core with amino groups has been explored as a strategy to modulate these properties. The introduction of nitrogen-containing groups can enhance carrier mobility and improve OFET performance. rsc.org For instance, certain N-H functionalized PDIs have demonstrated air-stable n-type behavior with good electron mobilities, where the functional group plays a key role in influencing solid-state packing and stabilizing the LUMO level. researchgate.netsquarespace.com Although this compound is not a diimide, the principles of charge transport through the perylene core are similar. Its suitability for OFETs would depend on its ability to self-assemble into well-ordered domains and its electron affinity. Perylene derivatives have shown ambipolar (transporting both holes and electrons) conductivity, a behavior that could be explored with this compound. iitg.ac.in

In the field of organic photovoltaics, perylene derivatives, particularly perylene diimides (PDIs), are prominent as electron-acceptor materials, representing a key class of non-fullerene acceptors. researchgate.netresearchgate.net Their strong electron affinity, high electron mobility, and broad absorption in the visible spectrum make them ideal for this purpose. researchgate.netresearchgate.net

An organic phototransistor is essentially an OFET designed to respond to illumination. The active semiconductor layer must not only transport charge efficiently but also absorb light to generate charge carriers. Perylene derivatives are excellent candidates for photoresponsive devices due to their strong absorption properties and established performance in OFETs. nih.gov

The performance of a phototransistor is evaluated by its photoresponsivity and photosensitivity. Perylene-based materials can be tailored for such applications by modifying their chemical structure to optimize both optical and electrical properties. nih.gov Given that the perylene core is highly photoactive and can support charge transport, this compound could function as the active layer in a phototransistor. Its response to light would be governed by the efficiency of exciton (B1674681) generation and dissociation into free charge carriers within the semiconductor layer.

Advanced Sensing and Biosensing Platforms

The strong fluorescence of the perylene core is highly sensitive to its local environment, making it an exceptional fluorophore for chemical sensing applications. The primary mechanism for sensing with perylene derivatives is often photoinduced electron transfer (PET). mdpi.commdpi.com

Perylene imides (both PDI and PMI) have been extensively fashioned into highly sensitive fluorescent sensors for the vapor-phase detection of electron-rich analytes like volatile amines and ketones. mdpi.comscispace.com In a typical "turn-off" sensor, the perylene derivative exhibits strong baseline fluorescence. mdpi.com Upon exposure to an analyte with electron-donating capabilities, such as an amine or a ketone, an excited-state electron can transfer from the analyte's HOMO to the LUMO of the photoexcited, electron-accepting perylene fluorophore. mdpi.comchinesechemsoc.org This PET process provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence.

Film-based sensors using perylene derivatives have demonstrated rapid, reversible, and highly sensitive detection of analytes like aniline (B41778) down to parts-per-billion (ppb) levels. mdpi.comrsc.org The porosity and high surface area of the sensing film are critical for allowing fast diffusion of the analyte vapors to interact with the fluorophore. mdpi.comrsc.org While this compound itself contains an amino group, its large, electron-accepting perylene core could still be quenched by external, more potent electron-donating analytes. Research on various perylene imide-based sensors provides a strong basis for the potential of related structures in this field.

| Sensor Material | Analyte Detected | Sensing Mechanism | Key Findings & Performance | Reference |

|---|---|---|---|---|

| Perylene bisimide (PBI)-functionalized copolymer film | Gaseous amines (e.g., aniline) | Fluorescence Quenching (PET) | Fast response (<1 s for aniline), ppb-level sensitivity, excellent reversibility. | rsc.org |

| Perylene monoimide (PMI) derivative film | Gaseous amines | Fluorescence Quenching (PET) | Nanofiber film morphology with high surface area enables high sensitivity. | mdpi.com |

| Perylene monoimide (PMI) derivative film | Acetone (B3395972) (ketone) | Fluorescence Quenching | Demonstrated effective vapor-phase detection of ketones. | scispace.com |

| Bi-ortho-carborane riveted perylene monoimide (PDCB) | Acetone (ketone) | Photoinduced Electron Transfer (PET) | Bent molecular structure leads to unique photophysical properties and excellent acetone sensing performance. | chinesechemsoc.org |

| Perylene-cyclodextrin conjugate assembly | Aniline | Fluorescence Quenching | Supramolecular approach provides high selectivity for aniline over other amines due to host-guest inclusion. | acs.org |

| Perylene diimide (PDI) derivatives | Amine-containing analytes (drug simulants) | Photoinduced Hole Transfer (PHT) | Film crystallinity and molecular packing were found to be critical factors for quenching efficiency. | acs.org |

Nucleic Acid Probes and Genotyping Applications (e.g., FRET-based SNP detection)

Perylene derivatives are integral components in the development of sophisticated nucleic acid probes, particularly for genotyping and the detection of single-nucleotide polymorphisms (SNPs) through Förster Resonance Energy Transfer (FRET). In these systems, a perylene-based fluorophore typically serves as an acceptor in a donor-acceptor pair.

A prominent example is the use of a pyrene-perylene FRET pair integrated into Locked Nucleic Acid (LNA) or DNA probes. nih.govmdpi.com These probes are designed for the detection of specific DNA or RNA sequences. The assay often involves two separate probes that hybridize to adjacent sites on a target sequence, bringing a donor (e.g., pyrene) and an acceptor (e.g., a perylene derivative) into close proximity, which enables FRET. nih.gov

Research Findings:

High Sensitivity: Assays utilizing pyrene-perylene FRET pairs have demonstrated high sensitivity, with detection limits for target DNA/RNA reported to be below 5 nM. nih.gov

Large Stokes Shift: This FRET pair provides a significant Stokes shift of around 115 nm, which is advantageous for minimizing background signal and improving detection accuracy. nih.gov

SNP Detection: The specific geometry and orientation of the fluorophores when hybridized to a target nucleic acid are highly sensitive to mismatches. Changes in the dipole-dipole orientation between pyrene (B120774) and perylene monomers in a dual-probe setup allow for the rapid and accurate genotyping of SNPs. nih.gov This has been successfully applied to detect polymorphisms in challenging targets like HIV Pol cDNA and RNA fragments. nih.govmdpi.com

Fluorophore Attachment: The perylene fluorophore is typically incorporated into the nucleic acid probe structure, for instance, as a novel perylene 2′-amino-α-L-LNA monomer, rather than as a simple methanamine. nih.gov The pyrene donor may be attached as a 2′-N-(pyren-1-yl)methyl-2′-amino-LNA monomer. nih.gov

The high quantum efficiency and photostability of the pyrene-perylene pair make it a superior choice for developing robust biosensors for clinical diagnostics and imaging applications. nih.govmdpi.com

| Probe Type | FRET Pair | Application | Key Feature | Detection Limit |

| LNA/DNA Dual-Probe | Pyrene (Donor) / Perylene (Acceptor) | SNP Genotyping | High sensitivity to dipole-dipole orientation | < 5 nM nih.gov |

| DNA Hybridization Probe | Pyrene (Donor) / Perylene (Acceptor) | Nucleic Acid Detection | High quantum efficiency, large Stokes shift | Not specified |

Thin-Film Based Sensor Architectures